molecular formula C9H5F3 B1599840 Benzene, (3,3,3-trifluoro-1-propynyl)- CAS No. 772-62-3

Benzene, (3,3,3-trifluoro-1-propynyl)-

Cat. No. B1599840
CAS RN: 772-62-3
M. Wt: 170.13 g/mol
InChI Key: IOPDYTCCKSYLJG-UHFFFAOYSA-N
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Description

“Benzene, (3,3,3-trifluoro-1-propynyl)-” is a chemical compound with the molecular formula C9H5F3 . It is also known as "(3,3,3-trifluoroprop-1-yn-1-yl)benzene" .


Molecular Structure Analysis

The molecular structure of “Benzene, (3,3,3-trifluoro-1-propynyl)-” consists of a benzene ring attached to a 3,3,3-trifluoro-1-propynyl group . The InChI code for this compound is 1S/C9H5F3/c10-9(11,12)7-6-8-4-2-1-3-5-8/h1-5H .


Physical And Chemical Properties Analysis

“Benzene, (3,3,3-trifluoro-1-propynyl)-” has a molecular weight of 170.13 . The boiling point is reported to be 144-145 °C and the density is approximately 1.22±0.1 g/cm3 .

Mechanism of Action

Mode of Action

It’s known that the compound adopts an e configuration with respect to the c-c double bond . This configuration could potentially influence its interaction with biological targets.

Biochemical Pathways

The compound has been involved in the synthesis of highly fluorinated monomers , indicating that it may interact with biochemical pathways related to fluorine metabolism.

Pharmacokinetics

Given its molecular weight of 17013 , it is likely to have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

properties

IUPAC Name

3,3,3-trifluoroprop-1-ynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3/c10-9(11,12)7-6-8-4-2-1-3-5-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPDYTCCKSYLJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60460101
Record name Benzene, (3,3,3-trifluoro-1-propynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60460101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, (3,3,3-trifluoro-1-propynyl)-

CAS RN

772-62-3
Record name Benzene, (3,3,3-trifluoro-1-propynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60460101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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